Cas no 2171994-96-8 (4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid)
2171994-96-8 structure
Product Name:4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid
CAS-nummer:2171994-96-8
MF:C28H34N2O5
MW:478.579967975616
CID:5978847
PubChem ID:165817886
Update Time:2025-10-30
4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid
- 4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
- EN300-1569305
- 2171994-96-8
-
- Inchi: 1S/C28H34N2O5/c1-2-30(16-8-15-27(32)33)26(31)17-19-9-7-14-25(19)29-28(34)35-18-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-6,10-13,19,24-25H,2,7-9,14-18H2,1H3,(H,29,34)(H,32,33)
- InChI-sleutel: IJSVBOGKTQKVGS-UHFFFAOYSA-N
- LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCC1CC(N(CC)CCCC(=O)O)=O)=O
Berekende eigenschappen
- Exacte massa: 478.24677219g/mol
- Monoisotopische massa: 478.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 11
- Complexiteit: 721
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 95.9Ų
4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1569305-0.05g |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1569305-0.1g |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1569305-0.25g |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1569305-0.5g |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1569305-1.0g |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1569305-2.5g |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1569305-5.0g |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1569305-10.0g |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1569305-50mg |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1569305-100mg |
4-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171994-96-8 | 100mg |
$2963.0 | 2023-09-24 |
4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid Gerelateerde literatuur
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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